Cas no 147245-26-9 (2(1H)-Quinoxalinone,3,4-dihydro-3,3,7-trimethyl-)

2(1H)-Quinoxalinone,3,4-dihydro-3,3,7-trimethyl- structure
147245-26-9 structure
Product Name:2(1H)-Quinoxalinone,3,4-dihydro-3,3,7-trimethyl-
CAS No:147245-26-9
MF:C11H14N2O
MW:190.241662502289
CID:100829
PubChem ID:22619785
Update Time:2025-04-18

2(1H)-Quinoxalinone,3,4-dihydro-3,3,7-trimethyl- Chemical and Physical Properties

Names and Identifiers

    • 2(1H)-Quinoxalinone,3,4-dihydro-3,3,7-trimethyl-
    • 3,3,7-trimethyl-1,4-dihydroquinoxalin-2-one
    • 3,3,7-TRIMETHYL-3,4-DIHYDROQUINOXALIN-2(1H)-ONE
    • 3,3,7-Trimethyl-3,4-dihydro-1H-chinoxalin-2-on
    • 3,3,7-trimethyl-3,4-dihydro-1H-quinoxalin-2-one
    • 2(1H)-Quinoxalinone,3,4-dihydro-3,3,7-trimethyl-(9CI)
    • KULUXVZZEDTOBF-UHFFFAOYSA-N
    • AKOS017847840
    • 3,3,7-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one
    • DTXSID70627001
    • SCHEMBL7170898
    • 147245-26-9
    • Inchi: 1S/C11H14N2O/c1-7-4-5-8-9(6-7)12-10(14)11(2,3)13-8/h4-6,13H,1-3H3,(H,12,14)
    • InChI Key: KULUXVZZEDTOBF-UHFFFAOYSA-N
    • SMILES: O=C1C(C)(C)NC2C=CC(C)=CC=2N1

Computed Properties

  • Exact Mass: 190.11100
  • Monoisotopic Mass: 190.110613074g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 250
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 1.8
  • Topological Polar Surface Area: 41.1Ų

Experimental Properties

  • PSA: 41.13000
  • LogP: 2.41360
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